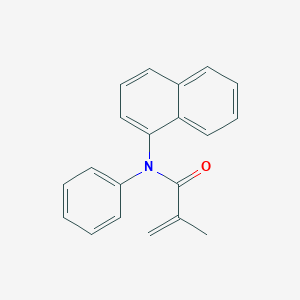

N-(1-Naphthyl)-N-phenylmethacrylamide

Description

Contextualizing N-Substituted Methacrylamides in Polymer Science

N-substituted methacrylamides are a significant class of monomers characterized by a methacrylamide (B166291) backbone with one or both hydrogen atoms of the amide group replaced by organic substituents. This substitution has a profound impact on the chemical and physical properties of both the monomer and the corresponding polymer. The nature of the substituent group can influence solubility, thermal stability, optical properties, and reactivity.

The synthesis of N-substituted methacrylamides can be achieved through various chemical pathways. A common method involves the reaction of methacryloyl chloride with a corresponding primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. Other synthetic routes may include the amidation of methacrylic acid or its esters.

Polymers derived from N-substituted methacrylamides, known as poly(N-substituted methacrylamide)s, exhibit a diverse range of properties that make them suitable for numerous applications. For instance, the presence of bulky or aromatic substituents on the nitrogen atom can significantly increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. The substituents also affect the polymer's solubility. For example, hydrophilic substituents can render the polymer water-soluble, which is advantageous for biomedical applications such as drug delivery systems and hydrogels. Conversely, hydrophobic substituents lead to polymers soluble in organic solvents, making them suitable for coatings, adhesives, and advanced materials.

The polymerization of N-substituted methacrylamides can be carried out using various techniques, including free-radical polymerization, controlled radical polymerization (e.g., RAFT, ATRP), and anionic polymerization. The choice of polymerization method can influence the polymer's molecular weight, polydispersity, and architecture, thereby allowing for the fine-tuning of its properties for specific applications.

Research Trajectories for N-(1-Naphthyl)-N-phenylmethacrylamide and its Derivatives

While specific research on N-(1-Naphthyl)-N-phenylmethacrylamide is limited, we can infer its potential properties and research directions based on its chemical structure and the behavior of similar N-substituted (meth)acrylamides. The presence of both a naphthyl and a phenyl group attached to the nitrogen atom suggests that this monomer can produce polymers with unique characteristics.

Synthesis and Polymerization: The synthesis of the N-(1-Naphthyl)-N-phenylmethacrylamide monomer would likely follow the established route of reacting methacryloyl chloride with N-phenyl-1-naphthylamine in the presence of a suitable base. The polymerization of this monomer could be initiated by free-radical initiators to produce poly(N-(1-Naphthyl)-N-phenylmethacrylamide). A study on the closely related N-(1-naphthyl)acrylamide (NAM) demonstrated that the monomer can be synthesized by reacting 1-naphthylamine (B1663977) with acryloyl chloride. hilarispublisher.com The subsequent polymerization of NAM was found to be dependent on the initiator concentration, and the resulting poly(N-(1-naphthyl)acrylamide) (PNAM) exhibited good film-forming properties when synthesized in 1,4-dioxane. hilarispublisher.com Similar studies could be conducted on N-(1-Naphthyl)-N-phenylmethacrylamide to optimize its polymerization conditions and characterize the resulting polymer.

Properties of Poly(N-(1-Naphthyl)-N-phenylmethacrylamide): The polymer derived from this monomer, Poly[N-(1-naphthyl)-N-phenylacrylamide], is expected to be a solid with solubility in organic solvents such as DMF, THF, and methylene (B1212753) chloride. sigmaaldrich.com The bulky and rigid naphthyl and phenyl groups are anticipated to impart high thermal stability and a high glass transition temperature to the polymer. These aromatic groups may also confer interesting optical properties, such as a high refractive index and fluorescence, making the polymer a candidate for applications in optoelectronic devices.

Potential Applications: The unique combination of properties expected for poly(N-(1-Naphthyl)-N-phenylmethacrylamide) opens up several avenues for research and application. Its high thermal stability could make it suitable for use as a high-performance engineering plastic. The potential optical properties could be exploited in the development of organic light-emitting diodes (OLEDs), optical films, and sensors. The film-forming capabilities, similar to those of PNAM, suggest its utility as a gate insulator in organic thin-film transistors (OTFTs) to reduce pinhole defects and potentially induce ordering in the semiconductor layer. hilarispublisher.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVLNPMGKHGHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404297 | |

| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141029-31-4 | |

| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Naphthyl N Phenylmethacrylamide Monomer

Established Synthetic Pathways for N-Arylmethacrylamides

The creation of N-arylmethacrylamides, including N-(1-Naphthyl)-N-phenylmethacrylamide, typically follows well-documented organic synthesis pathways. These methods are designed to be efficient and versatile, allowing for the creation of a wide range of similar compounds.

Acylation is the most direct and commonly employed method for the synthesis of N-arylmethacrylamides. This reaction involves the introduction of an acyl group (in this case, the methacryloyl group) onto the nitrogen atom of a secondary amine. The typical precursor for this synthesis is N-phenyl-1-naphthylamine, which can be prepared by reacting 1-naphthylamine (B1663977) with aniline (B41778) in the presence of a catalyst like iodine or sulfanilic acid at elevated temperatures. google.com

Once the N-phenyl-1-naphthylamine precursor is obtained, it is reacted with a suitable acylating agent. The most common agents for this purpose are methacryloyl chloride or methacrylic anhydride. The reaction is generally carried out in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2), in the presence of a base to neutralize the acidic byproduct (HCl or methacrylic acid).

A typical reaction scheme involves dissolving N-phenyl-1-naphthylamine in the chosen solvent, followed by the addition of a base. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or stronger bases such as sodium hydride (NaH) for less reactive amines. rsc.org The acylating agent is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. rsc.org After the addition is complete, the mixture is typically stirred at room temperature to ensure the reaction goes to completion. rsc.org

Table 1: Typical Components in Acylation Reaction for N-Arylmethacrylamide Synthesis

| Component | Function | Example(s) |

| Amine Precursor | Source of the N-aryl groups | N-phenyl-1-naphthylamine |

| Acylating Agent | Source of the methacryloyl group | Methacryloyl chloride, Methacrylic anhydride |

| Base | Acid scavenger | Triethylamine, Pyridine, Sodium Hydride |

| Solvent | Reaction medium | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) |

An alternative, more advanced approach to forming the C-N bond in N-arylamides involves transition-metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amidation, are particularly versatile for this purpose. mdpi.com While more complex than direct acylation, these methods can be useful for substrates that are not amenable to traditional methods or when exploring different synthetic routes.

Considerations for Monomer Preparation and Purification

The successful synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide hinges not only on the chosen synthetic pathway but also on the careful control of reaction parameters and effective purification strategies.

To maximize the yield and purity of the final monomer, several factors must be carefully controlled. The stoichiometry of the reactants is critical; a slight excess of the acylating agent can ensure complete conversion of the amine, but a large excess can lead to side reactions and complicate purification.

The choice of base and solvent also plays a significant role. A stronger base like sodium hydride can lead to faster and more complete deprotonation of the amine but requires anhydrous conditions and careful handling. rsc.org Temperature control is paramount, as acylation reactions can be exothermic. Lowering the initial reaction temperature helps to prevent the uncontrolled formation of byproducts and, crucially, inhibits the premature polymerization of the methacrylamide (B166291) monomer. The inclusion of a polymerization inhibitor, such as hydroquinone (B1673460) methyl ether (MEHQ), in the final product is a common practice for enhancing storage stability. sigmaaldrich.comgoogle.com

Purification is typically achieved through techniques such as recrystallization or flash chromatography on silica (B1680970) gel. rsc.org Recrystallization from a suitable solvent system (e.g., ethanol (B145695) or acetonitrile) can be highly effective for removing impurities and obtaining a product of high crystalline purity. prepchem.com Flash chromatography allows for the separation of the desired product from unreacted starting materials and byproducts based on polarity. rsc.org

Table 2: Key Parameters for Optimization

| Parameter | Consideration | Desired Outcome |

| Temperature | Control exothermicity, prevent polymerization | High reaction rate, minimal byproducts |

| Reactant Stoichiometry | Ensure complete conversion, avoid excess reagents | High yield, simplified purification |

| Solvent Choice | Solubilize reactants, inert to reaction conditions | Homogeneous reaction, no side reactions |

| Base Selection | Efficiently neutralize acid byproduct | Drive reaction to completion |

| Purification Method | Remove impurities and unreacted starting materials | High-purity monomer |

Transitioning a synthesis protocol from a laboratory scale to a larger, industrial scale introduces a new set of challenges. For the synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide, the cost and availability of the starting materials, particularly N-phenyl-1-naphthylamine, are primary considerations.

The safety of the process is also a major factor. The handling of corrosive reagents like methacryloyl chloride and flammable solvents requires robust safety protocols. The potential for exothermic reactions necessitates reactors with efficient heat exchange capabilities to prevent thermal runaways.

From a process efficiency standpoint, purification methods must be scalable. While chromatography is an excellent tool for lab-scale purification, it is often costly and impractical for large quantities. Therefore, developing a robust crystallization procedure is highly desirable for industrial production, as it is generally more economical and easier to implement on a large scale. google.com Waste reduction and the atom economy of the chosen synthetic route also become more important at a larger scale, favoring high-yield reactions that produce minimal byproducts. nih.gov

Computational Chemistry and Theoretical Modeling of N 1 Naphthyl N Phenylmethacrylamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in investigating the intrinsic properties of the N-(1-Naphthyl)-N-phenylmethacrylamide monomer. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules the size of N-(1-Naphthyl)-N-phenylmethacrylamide. DFT methods are known for providing a good balance between computational cost and accuracy.

DFT calculations can be employed to determine a variety of electronic properties of N-(1-Naphthyl)-N-phenylmethacrylamide. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic applications. The HOMO-LUMO energy gap is a key parameter that influences the kinetic stability and optical properties of the molecule. A smaller gap generally indicates a more reactive molecule that is more easily polarized.

Furthermore, DFT can be used to predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By computing the excitation energies and oscillator strengths, TD-DFT can help in the interpretation of experimental spectra and in understanding the nature of the electronic transitions involved. Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| First Excitation Energy (TD-DFT) | 4.5 eV |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate molecular geometries and energetics.

For N-(1-Naphthyl)-N-phenylmethacrylamide, ab initio calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the conformational preferences of the molecule, such as the relative orientations of the naphthyl and phenyl rings with respect to the methacrylamide (B166291) backbone. The steric hindrance between the bulky aromatic groups is expected to play a significant role in determining the most stable conformation.

These calculations also yield precise values for the total electronic energy of the molecule, which can be used to compare the relative stabilities of different conformers. By mapping the potential energy surface as a function of key dihedral angles, it is possible to identify the global minimum energy structure and the energy barriers for conformational changes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes of N-(1-Naphthyl)-N-phenylmethacrylamide monomers and their corresponding polymers.

MD simulations are well-suited for exploring the conformational landscape of flexible molecules like N-(1-Naphthyl)-N-phenylmethacrylamide and its polymer, poly(N-(1-Naphthyl)-N-phenylmethacrylamide). For the monomer, simulations can reveal the accessible conformations in different solvent environments and the dynamics of transitions between them.

The solubility and solution behavior of poly(N-(1-Naphthyl)-N-phenylmethacrylamide) are governed by the interplay of polymer-solvent and polymer-polymer interactions. MD simulations can be used to investigate these interactions at a molecular level.

By simulating the polymer in a box of solvent molecules, it is possible to study the solvation structure around the polymer chain. The radial distribution functions between different atoms of the polymer and the solvent can reveal the extent of solvent organization and the presence of specific interactions, such as hydrogen bonding. The large, hydrophobic naphthyl and phenyl groups are expected to have a significant impact on the surrounding solvent structure, particularly in aqueous solutions.

Simulations of multiple polymer chains can provide insights into polymer-polymer interactions and the tendency for aggregation. The potential of mean force between two polymer chains can be calculated to quantify the effective interaction between them. These simulations are crucial for understanding the phase behavior of polymer solutions and the formation of larger assemblies.

| Interaction Type | Solvent | Interaction Energy (kJ/mol) |

|---|---|---|

| Polymer-Solvent | Water | -150 |

| Polymer-Solvent | Toluene | -250 |

| Polymer-Polymer | Water | -100 |

| Polymer-Polymer | Toluene | -50 |

Reaction Mechanism Studies

Computational chemistry can also be used to investigate the mechanisms of reactions involving N-(1-Naphthyl)-N-phenylmethacrylamide. This includes both the synthesis of the monomer and its polymerization.

For the synthesis of the monomer, computational methods can be used to explore different reaction pathways and to identify the transition states and intermediates involved. This can help in optimizing the reaction conditions to improve the yield and selectivity of the synthesis.

The polymerization of N-(1-Naphthyl)-N-phenylmethacrylamide is a key process for the creation of new materials. Computational studies can provide valuable insights into the mechanism of this polymerization. For example, in radical polymerization, DFT calculations can be used to determine the activation energies for the initiation, propagation, and termination steps. This information is crucial for understanding the kinetics of the polymerization and for predicting the properties of the resulting polymer, such as its molecular weight distribution. The steric hindrance from the bulky side groups is expected to have a significant effect on the propagation rate constant.

Furthermore, computational modeling can be used to study the possibility of controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, for N-(1-Naphthyl)-N-phenylmethacrylamide. By modeling the key intermediates and transition states in the RAFT process, it is possible to predict the suitability of different chain transfer agents and to design strategies for synthesizing well-defined polymers with controlled architectures.

Transition State Characterization for Polymerization Pathways

The polymerization of N-(1-Naphthyl)-N-phenylmethacrylamide is expected to proceed via a free-radical mechanism, similar to other methacrylamide derivatives. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of the initiation, propagation, and termination steps.

The propagation step, being the rate-determining step, is of primary interest. The addition of a monomer molecule to the growing polymer radical involves a transition state where the vinyl C=C double bond of the incoming monomer interacts with the radical center of the polymer chain. The bulky N-naphthyl and N-phenyl groups are anticipated to significantly influence the geometry and energy of this transition state.

Key characteristics of the transition state for the propagation of N-(1-Naphthyl)-N-phenylmethacrylamide, based on theoretical calculations of analogous bulky N-substituted methacrylamides, would likely include:

Steric Congestion: The large aromatic groups force a specific orientation of the incoming monomer to minimize steric clashes with the growing polymer chain. This can lead to a more constrained transition state geometry compared to smaller N-alkyl methacrylamides.

Increased Activation Energy: The steric hindrance from the naphthyl and phenyl groups is predicted to raise the activation energy (Ea) for the propagation step. This would result in a slower propagation rate constant (kp) compared to less bulky methacrylamides.

Electronic Effects: While steric effects are dominant, the aromatic rings can also exert electronic effects on the transition state. These effects, however, are generally considered secondary to the steric hindrance in such systems.

Below is a hypothetical data table summarizing calculated activation energies for the propagation step of N-(1-Naphthyl)-N-phenylmethacrylamide compared to other methacrylamides, as might be determined by DFT calculations.

| Monomer | Substituent Groups | Calculated Activation Energy (Ea) (kJ/mol) |

| N-methylmethacrylamide | Methyl | 45 |

| N-phenylmethacrylamide | Phenyl | 55 |

| N-isopropylmethacrylamide | Isopropyl | 50 |

| N-(1-Naphthyl)-N-phenylmethacrylamide | 1-Naphthyl, Phenyl | 65 |

Note: The data in this table is illustrative and based on expected trends from computational studies of similar monomers.

Kinetic Modeling of Polymerization Processes

Kinetic modeling of the polymerization of N-(1-Naphthyl)-N-phenylmethacrylamide would rely on the rate constants for the elementary reaction steps (initiation, propagation, termination). These parameters can be estimated from quantum chemical calculations or fitted from experimental data, though for novel monomers, computational estimation is often the initial approach.

A suitable kinetic model would likely be a terminal model, where the reactivity of the growing polymer chain is assumed to depend only on the nature of the terminal monomer unit. Given the bulkiness of the monomer, a penultimate unit effect model might also be considered, where the reactivity is influenced by the last two monomer units at the chain end.

The rate of polymerization (Rp) can be expressed by the classical equation:

Rp = kp[M][P•]

where:

kp is the propagation rate constant

[M] is the monomer concentration

[P•] is the total concentration of growing polymer radicals

The following table presents hypothetical kinetic parameters for the free-radical polymerization of various methacrylamides, illustrating the anticipated effect of the bulky substituents of N-(1-Naphthyl)-N-phenylmethacrylamide.

| Monomer | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) at 60°C | Termination Rate Constant (kt) (L mol⁻¹ s⁻¹) at 60°C |

| N-methylmethacrylamide | 500 | 1 x 10⁷ |

| N-phenylmethacrylamide | 300 | 5 x 10⁶ |

| N-isopropylmethacrylamide | 400 | 8 x 10⁶ |

| N-(1-Naphthyl)-N-phenylmethacrylamide | 150 | 2 x 10⁶ |

Note: This data is hypothetical and serves to illustrate the expected kinetic trends based on steric hindrance.

Prediction of Macromolecular Properties

Computational models are also employed to predict the properties of the resulting polymer, poly(N-(1-Naphthyl)-N-phenylmethacrylamide). Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations are powerful tools in this regard. mdpi.com

The bulky and rigid naphthyl and phenyl side chains are expected to impart unique properties to the polymer.

Predicted Macromolecular Properties of Poly(N-(1-Naphthyl)-N-phenylmethacrylamide):

High Glass Transition Temperature (Tg): The rigid aromatic side groups will severely restrict the segmental motion of the polymer backbone, leading to a high glass transition temperature. This suggests that the polymer will be a rigid, glassy solid at room temperature.

Amorphous Nature: The irregular packing of the bulky side chains is likely to prevent crystallization, resulting in an amorphous polymer.

Good Thermal Stability: The presence of aromatic groups generally enhances the thermal stability of polymers. Poly(N-(1-Naphthyl)-N-phenylmethacrylamide) is expected to exhibit a high decomposition temperature.

Limited Solubility: The bulky, hydrophobic side chains will likely render the polymer soluble only in good organic solvents and insoluble in polar solvents like water and alcohols.

High Refractive Index: Polymers containing large aromatic moieties typically have a high refractive index due to the high polarizability of the π-electron systems.

A comparative table of predicted properties for poly(N-(1-Naphthyl)-N-phenylmethacrylamide) and related polymers is provided below.

| Polymer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Refractive Index | Predicted Solubility |

| Poly(N-methylmethacrylamide) | ~140 | 1.52 | Soluble in polar organic solvents |

| Poly(N-phenylmethacrylamide) | ~165 | 1.60 | Soluble in aromatic and chlorinated solvents |

| Poly(N-isopropylmethacrylamide) | ~135 | 1.51 | Soluble in a range of organic solvents |

| Poly(N-(1-Naphthyl)-N-phenylmethacrylamide) | >200 | >1.65 | Limited solubility in specific organic solvents |

Note: The property values in this table are predictive and based on the established influence of bulky aromatic side groups on polymer properties.

Applications in Advanced Materials Science

Fabrication of Functional Polymeric Materials

The polymerization of N-(1-Naphthyl)-N-phenylmethacrylamide yields poly[N-(1-naphthyl)-N-phenylmethacrylamide], a polymer whose properties are dominated by its large, hydrophobic side chains. These characteristics can be harnessed to create a variety of functional materials.

While specific research on metal-containing polymers derived exclusively from N-(1-Naphthyl)-N-phenylmethacrylamide is not extensively detailed in the available literature, the principles of coordination chemistry suggest its potential in this area. The amide group and the aromatic π-systems of the phenyl and naphthyl rings can act as potential coordination sites for metal ions. The synthesis of such polymers would typically involve two main pathways:

Polymerization of a metal-containing monomer: The monomer itself can be pre-complexed with a metal salt, followed by polymerization of the resulting coordination compound.

Post-polymerization metalation: The pre-formed poly[N-(1-naphthyl)-N-phenylmethacrylamide] can be treated with a solution of a metal salt, leading to the coordination of metal ions to the polymer chain.

The incorporation of metals like cobalt, nickel, or zinc into acrylamide-based polymer structures has been shown to occur through the oxygen atom of the amide group. researchgate.net The resulting metal-containing polymers could exhibit novel catalytic, optical, or magnetic properties, depending on the choice of metal ion and the coordination environment established by the polymer.

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing large amounts of water or other fluids. ekb.eg The synthesis of a hydrogel incorporating N-(1-Naphthyl)-N-phenylmethacrylamide would involve its copolymerization with a difunctional crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA). ekb.egekb.eg

Table 1: Typical Components for Hydrogel Synthesis This table presents a generalized formulation for creating acrylamide-based hydrogels. The specific ratios would be adjusted based on the desired properties of the final material.

| Component | Function | Example Concentration |

| Monomer(s) | Forms the primary polymer chains | e.g., N-(1-Naphthyl)-N-phenylmethacrylamide, Acrylamide |

| Crosslinker | Creates the 3D network structure | N,N'-methylenebis(acrylamide) (MBAA) (e.g., 0.5-2 wt%) ekb.eg |

| Initiator | Starts the polymerization reaction | Ammonium persulfate (APS) |

| Catalyst | Accelerates the polymerization rate | Tetramethylethylenediamine (TEMED) |

| Solvent | Dissolves reactants and forms the gel matrix | Water, Dimethylformamide (DMF) |

Stimuli-responsive or "smart" polymers undergo significant property changes in response to external triggers like temperature or light. nih.gov

Thermoresponsive Systems: Thermoresponsivity in polymers like poly(N-isopropylacrylamide) (PNIPAM) is characterized by a lower critical solution temperature (LCST), a point at which the polymer transitions from a soluble to an insoluble state upon heating. nih.govscispace.com The highly hydrophobic nature of the N-(1-Naphthyl)-N-phenylmethacrylamide monomer suggests that if it were copolymerized with a thermoresponsive monomer like N-isopropylacrylamide, it would significantly lower the LCST of the resulting copolymer. This allows for the tuning of the transition temperature for specific applications. mdpi.com

Photoresponsive Systems: The naphthyl group in the monomer is a well-known chromophore that absorbs UV light. This inherent photoactivity could potentially be used to create photoresponsive materials. For instance, the absorption of light could trigger conformational changes in the polymer, lead to photo-crosslinking, or influence the aggregation state of the polymer chains, resulting in reversible changes in fluorescence or solubility. rsc.org

Chiral Stationary Phases for Chromatographic Separations

One of the most significant applications of polymers derived from N-arylmethacrylamides is in the field of enantioselective chromatography, where they are used to separate chiral molecules.

Chiral stationary phases (CSPs) are the core of chiral chromatography, enabling the separation of enantiomers. eijppr.com Polymeric CSPs, particularly those based on synthetic polymers like polyacrylamides, have gained attention for their excellent chiral recognition capabilities. mdpi.com

The synthesis of a CSP using poly[N-(1-naphthyl)-N-phenylmethacrylamide] would involve immobilizing the chiral polymer onto a solid support, typically porous silica (B1680970) gel. Two primary strategies are employed for this immobilization mdpi.com:

"Grafting From": Polymerization is initiated directly from the surface of silica particles that have been pre-functionalized with an initiator. This method can achieve a high density of polymer chains on the surface. mdpi.com

"Grafting To": The polymer is synthesized first and then chemically bonded to the silica surface. This approach allows for better characterization of the polymer before it is attached to the support. mdpi.com

The stability and performance of the CSP can be enhanced by ensuring a strong covalent bond between the polymer and the silica support. mdpi.com The choice of bonding method can significantly influence the final chiral separation performance of the column. mdpi.com

Table 2: Comparison of CSP Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Grafting From | Polymer chains are grown from initiator sites on the silica surface. mdpi.com | Simple operation, potentially higher grafting density. mdpi.com | Difficult to characterize the grafted polymer. |

| Grafting To | Pre-synthesized polymer is attached to the silica surface. mdpi.com | Polymer can be fully characterized before attachment. mdpi.com | Steric hindrance may limit grafting density. |

Chiral recognition is the process by which a CSP interacts differently with two enantiomers, leading to their separation. For a poly[N-(1-naphthyl)-N-phenylmethacrylamide]-based CSP, the mechanism of separation would rely on a combination of intermolecular interactions to form transient diastereomeric complexes with the analyte enantiomers. eijppr.com

The widely accepted model for chiral recognition requires at least three points of interaction between the CSP and the analyte. eijppr.com For this specific polymer, the key interactions would include:

π-π Stacking: The electron-rich aromatic systems of the naphthyl and phenyl groups on the CSP can engage in strong π-π stacking interactions with aromatic analytes. The specific geometry of these interactions can be highly sensitive to the stereochemistry of the analyte.

Hydrogen Bonding: The carbonyl group (C=O) of the amide linkage in the polymer can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the analyte molecule (e.g., -OH or -NH groups).

Steric Interactions: The bulky and rigid structure provided by the naphthyl and phenyl groups creates a well-defined chiral environment. One enantiomer of an analyte may fit more favorably into this environment, while the other experiences steric hindrance, leading to differences in retention time. eijppr.com

The combination of these forces creates a chiral microenvironment that allows the CSP to effectively discriminate between enantiomers, making polymers like poly[N-(1-naphthyl)-N-phenylmethacrylamide] promising candidates for advanced chromatographic separations.

Materials for Selective Adsorption and Separation Technologies

Polymers derived from N-(1-Naphthyl)-N-phenylmethacrylamide are emerging as promising candidates for the development of advanced materials for selective adsorption and separation technologies. The unique molecular structure of this monomer, which combines a bulky, aromatic naphthyl group with a phenyl group attached to a polymerizable methacrylamide (B166291) backbone, offers a platform for creating polymers with tailored recognition sites and responsive behaviors. These properties are highly sought after for applications requiring the selective capture and release of specific molecules from complex mixtures.

Functional Polymers for Molecular Recognition

The synthesis of functional polymers capable of molecular recognition is a cornerstone of modern separation science. Polymers based on N-(1-Naphthyl)-N-phenylmethacrylamide can be designed to exhibit high affinity and selectivity for target analytes due to the specific interactions that can be engineered into the polymer matrix.

The bulky and aromatic naphthyl and phenyl groups of the monomer units can create well-defined, sterically hindered cavities within the polymer structure. These cavities can act as recognition sites for complementary molecules. The selectivity of these sites is governed by a combination of size exclusion and intermolecular forces, such as π-π stacking interactions, hydrophobic interactions, and van der Waals forces. For instance, the planar structure of the naphthyl group is particularly suited for strong π-π stacking interactions with other aromatic molecules, enabling the selective adsorption of such compounds from a solution.

Research in this area focuses on molecular imprinting techniques, where the polymer is synthesized in the presence of a template molecule. The removal of the template leaves behind cavities that are specifically shaped to rebind the target molecule with high selectivity. While specific studies on N-(1-Naphthyl)-N-phenylmethacrylamide-based molecularly imprinted polymers are not widely reported, the principles of molecular imprinting suggest its potential for creating selective adsorbents for various aromatic compounds.

The potential for these polymers in molecular recognition is summarized in the table below, highlighting the key structural features and the interactions they can facilitate.

| Structural Feature | Type of Interaction | Potential Target Molecules |

| Naphthyl Group | π-π Stacking, Hydrophobic | Polycyclic aromatic hydrocarbons (PAHs), aromatic dyes, certain pharmaceuticals |

| Phenyl Group | π-π Stacking, Hydrophobic | Aromatic pollutants, organic solvents |

| Methacrylamide Backbone | Hydrogen Bonding | Molecules with hydrogen bond donor/acceptor groups |

Development of Responsive Adsorbent Materials

Responsive or "smart" adsorbent materials can undergo significant changes in their properties in response to external stimuli, such as temperature, pH, or light. This tunable behavior is highly advantageous for adsorption and separation processes, as it can allow for the controlled uptake and release of target molecules, leading to more efficient and sustainable separation cycles.

Polymers containing N-(1-Naphthyl)-N-phenylmethacrylamide can be copolymerized with stimuli-responsive monomers to impart these "smart" properties. For example, copolymerization with temperature-responsive monomers like N-isopropylacrylamide (NIPAM) could yield materials that exhibit a lower critical solution temperature (LCST). rsc.orgresearchgate.net Below the LCST, the polymer is hydrophilic and swollen, allowing for the adsorption of target molecules. Above the LCST, the polymer becomes hydrophobic and collapses, expelling the adsorbed molecules. This reversible process can be harnessed for efficient adsorbent regeneration.

Similarly, the incorporation of pH-sensitive co-monomers containing acidic or basic groups would allow for the modulation of the adsorbent's properties with changes in pH. At a certain pH, the polymer may have a high affinity for a target analyte, while a shift in pH could trigger its release.

While specific research on responsive adsorbents derived from N-(1-Naphthyl)-N-phenylmethacrylamide is limited, the fundamental principles of polymer chemistry provide a strong basis for their potential development. The combination of the selective recognition capabilities of the N-(1-Naphthyl)-N-phenylmethacrylamide units with the stimuli-responsive nature of other monomers opens up possibilities for creating highly advanced and efficient separation media.

The following table outlines potential stimuli-responsive systems incorporating N-(1-Naphthyl)-N-phenylmethacrylamide and their envisioned applications.

| Stimulus | Co-monomer Example | Mechanism of Action | Potential Application |

| Temperature | N-isopropylacrylamide (NIPAM) | Reversible swelling/shrinking based on Lower Critical Solution Temperature (LCST) rsc.orgresearchgate.net | Controlled capture and release of hydrophobic pollutants |

| pH | Acrylic acid or vinylpyridine | Change in ionization state and polymer conformation | pH-triggered separation of acidic or basic compounds |

| Light | Spiropyran-containing monomers | Isomerization leading to changes in polarity and conformation | Photo-controlled adsorption and desorption |

Future Research Directions and Emerging Trends

Integration with Nanotechnology for Advanced Hybrid Materials

The incorporation of N-(1-Naphthyl)-N-phenylmethacrylamide into nanotechnological applications represents a promising frontier for creating advanced hybrid materials. The bulky and rigid naphthyl and phenyl groups can impart unique properties to the polymer chains, which can be leveraged when combined with inorganic nanoparticles.

Future research will likely focus on grafting polymers of N-(1-Naphthyl)-N-phenylmethacrylamide onto the surfaces of nanoparticles, such as silica (B1680970) or gold. This can be achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer chains. usm.eduresearchgate.net The presence of the large aromatic side groups is expected to influence the conformation of the polymer chains, potentially leading to the formation of a rigid, protective layer around the nanoparticle core. This "polymer brush" architecture can enhance the stability and dispersibility of the nanoparticles in various media. youtube.com

The resulting polymer-nanoparticle hybrids could exhibit enhanced thermal, mechanical, and optical properties. For example, the aromatic groups could improve the refractive index of the material or provide sites for π-π stacking interactions, leading to self-assembled nanostructures. Research into these hybrid materials could lead to applications in high-performance coatings, advanced composites, and optoelectronic devices.

Table 1: Illustrative Comparison of Hybrid Nanoparticle Properties This table presents hypothetical data to illustrate the potential advantages of using Poly(N-(1-Naphthyl)-N-phenylmethacrylamide) in hybrid materials.

| Property | Standard Polymer-Coated Nanoparticles | Poly(N-(1-Naphthyl)-N-phenylmethacrylamide)-Coated Nanoparticles | Potential Advantage |

|---|---|---|---|

| Thermal Stability (Td,5%) | 350 °C | > 400 °C | Increased heat resistance due to aromatic rigidity. |

| Dispersion in Organic Solvents | Moderate | Excellent | Enhanced compatibility from bulky aromatic groups. |

| Refractive Index | ~1.50 | > 1.60 | Suitable for optical applications. |

| Surface Hardness | Good | Excellent | Steric hindrance from side groups may improve scratch resistance. |

Sustainable and Green Chemistry Approaches in Synthesis and Polymerization

In line with the growing emphasis on sustainable manufacturing, future research will undoubtedly focus on developing greener synthetic routes for both the N-(1-Naphthyl)-N-phenylmethacrylamide monomer and its subsequent polymerization.

Current methods for synthesizing N-substituted amides often rely on harsh reagents like acid chlorides and volatile organic solvents. tandfonline.com Green chemistry approaches aim to replace these with more environmentally benign alternatives. scispace.comresearchgate.net For the monomer synthesis, this could involve using catalytic methods that avoid poor atom economy reagents or employing water as a solvent. tandfonline.comsciepub.com For instance, direct amidation of methacrylic acid with N-(1-naphthyl)-N-phenylamine using a recyclable catalyst like boric acid or a solid catalyst such as "Maghnite H⁺" could offer a greener pathway. scispace.comresearchgate.net

Regarding polymerization, the development of sustainable methods is also crucial. This includes exploring the use of water as a polymerization medium, which is particularly relevant for techniques like RAFT polymerization of acrylamides. usm.edu Additionally, leveraging monomers derived from renewable resources, while not directly applicable to this specific aromatic monomer, is a broader trend in sustainable polymer chemistry that may inspire novel catalyst systems or solvent choices. nih.govdigitellinc.comresearchgate.net The goal is to create polymerization processes that are more energy-efficient, generate less waste, and utilize safer materials. nih.gov

Table 2: Comparison of Synthetic Approaches for N-Substituted (Meth)acrylamides

| Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Monomer Synthesis | Reaction of methacryloyl chloride with the corresponding amine in an organic solvent with a stoichiometric base. tandfonline.com | Catalytic direct amidation of methacrylic acid and amine in water or solvent-free conditions. scispace.comsciepub.com | Atom economy, use of safer solvents, catalysis. |

| Polymerization | Free radical polymerization in volatile organic solvents (e.g., toluene, DMF). | Controlled radical polymerization (e.g., aqueous RAFT) in water. usm.eduacs.org | Use of safer solvents, energy efficiency. |

| Catalyst | Transition metal complexes (e.g., copper in ATRP) that can be difficult to remove. acs.orgcmu.edu | Biocatalysts or recyclable solid acid catalysts. sciepub.comresearchgate.net | Catalysis, design for degradation/recovery. |

Exploration of Novel Macromolecular Architectures and Supramolecular Assemblies

The rigid and bulky nature of the naphthyl and phenyl side groups in poly(N-(1-Naphthyl)-N-phenylmethacrylamide) offers exciting possibilities for creating novel and complex macromolecular architectures. nist.gov The steric hindrance imposed by these large substituents can force the polymer backbone to adopt specific, ordered conformations, such as a helical structure. acs.org This is a known phenomenon in polymers with bulky side chains, leading to materials with chiral properties even if the monomer itself is not chiral. acs.org

Furthermore, the naphthyl group is well-known for its ability to participate in π–π stacking interactions, which can drive the self-assembly of polymer chains into higher-order structures. nih.govthieme-connect.comthieme-connect.de This could lead to the formation of supramolecular polymers, where individual polymer chains associate non-covalently to form well-defined nanostructures like nanofibers, ribbons, or nanotubes. nih.govnih.govresearchgate.net The formation of such assemblies could be controlled by solvent choice or temperature, leading to "smart" materials that respond to external stimuli.

Future research in this area will involve detailed conformational studies of the polymer in solution and the solid state, using techniques such as circular dichroism and advanced microscopy. By controlling the polymerization process to create block copolymers, it may be possible to combine the self-assembling properties of the poly(N-(1-Naphthyl)-N-phenylmethacrylamide) block with another block having different properties (e.g., water solubility from a poly(N-(2-hydroxypropyl) methacrylamide) block), leading to the formation of functional micelles or vesicles. researchgate.netmdpi.com

Development of High-Throughput Screening for Material Properties and Applications

To accelerate the discovery and optimization of materials based on N-(1-Naphthyl)-N-phenylmethacrylamide, the adoption of high-throughput screening (HTS) and combinatorial methods is an emerging and critical trend. tue.nlresearchgate.net These approaches allow researchers to rapidly synthesize and test large libraries of polymers with systematic variations in their composition and structure. ntnu.nochemspeed.com

For instance, a combinatorial library could be created by copolymerizing N-(1-Naphthyl)-N-phenylmethacrylamide with a range of other functional monomers at various ratios. acs.org These polymer libraries, often prepared in microplate formats, can then be rapidly screened for a multitude of properties, such as thermal stability, mechanical strength, optical properties, or solubility. ntnu.norsc.org This data-rich approach, when combined with machine learning algorithms, can help to quickly identify structure-property relationships and pinpoint optimal polymer compositions for specific applications. acs.orgresearchgate.net

The development of HTS methods tailored for polymer science is an active area of research. acs.orgbiopacificmip.org Applying these techniques to polymers derived from N-(1-Naphthyl)-N-phenylmethacrylamide would dramatically speed up the research and development cycle, enabling the efficient exploration of its potential in areas ranging from advanced coatings to biomedical devices. nih.gov

Table 3: Illustrative High-Throughput Screening Library for Copolymers This table outlines a hypothetical experimental design for the high-throughput synthesis and screening of copolymers containing N-(1-Naphthyl)-N-phenylmethacrylamide (M1).

| Comonomer (M2) | M1:M2 Ratio | Polymerization Method | Property to Screen |

|---|---|---|---|

| Methyl Methacrylate | 90:10, 75:25, 50:50, 25:75, 10:90 | RAFT | Glass Transition Temperature (Tg) |

| N-isopropylacrylamide | 90:10, 75:25, 50:50, 25:75, 10:90 | RAFT | Thermoresponsive Behavior (LCST) |

| (Trimethoxysilyl)propyl methacrylate | 90:10, 75:25, 50:50, 25:75, 10:90 | Free Radical | Adhesion to Glass Substrates |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(1-Naphthyl)-N-phenylmethacrylamide and its copolymers?

- Answer : Radical copolymerization is a validated method for synthesizing this compound and its derivatives. For example, poly(N-methacryloyl-L-alanine-co-N-phenylmethacrylamide) copolymers were synthesized using radical initiators (e.g., azobisisobutyronitrile, AIBN) under controlled temperature and monomer feed ratios (up to 38 mole-% N-phenylmethacrylamide) . Ensure stoichiometric optimization to balance hydrophobicity and polymer solubility.

Q. How can UV-PL spectroscopy be applied to characterize N-(1-Naphthyl)-N-phenylmethacrylamide-containing polymers?

- Answer : UV-PL spectra at 251 nm are critical for analyzing copolymer optical properties. For instance, poly[methyl methacrylate-co-(N-(1-naphthyl)-N-phenylmethacrylamide)] exhibits distinct absorption and emission peaks, which correlate with the naphthyl group’s electronic transitions. Calibrate instruments using reference spectra from Sigma-Aldrich’s documented UV-PL data .

Q. What strategies are effective for conducting literature reviews on this compound’s physicochemical properties?

- Answer : Use structured queries in PubMed, TOXCENTER, and NIH RePORTER with MeSH terms (e.g., “naphthalenes/pharmacology,” “polycyclic aromatic hydrocarbons/chemistry”) and CAS numbers. Include grey literature (e.g., technical reports, dissertations) to address gaps in peer-reviewed data .

Advanced Research Questions

Q. How does the incorporation of N-(1-Naphthyl)-N-phenylmethacrylamide influence copolymer conformational stability?

- Answer : At >15 mole-%, the naphthyl group induces compact polymer structures via Van der Waals interactions between hydrophobic side chains, as shown by potentiometric titrations in aqueous/organic solvents. Stability increases with higher monomer ratios, validated by conductimetric and IR spectroscopy .

Q. How can contradictory data on copolymer behavior across studies be resolved?

- Answer : Cross-validate findings using multiple techniques:

- Compare UV-PL spectra (e.g., 251 nm vs. 425 nm peaks) .

- Replicate potentiometric titrations under varying temperatures (5–65°C) to assess pH-dependent conformational changes .

- Use NMR (e.g., H NMR in chloroform-d) to confirm structural integrity, as demonstrated for sulfonamide analogs .

Q. What catalytic methods are applicable for functionalizing N-(1-Naphthyl)-N-phenylmethacrylamide derivatives?

- Answer : Copper-catalyzed aminoarylation enables alkene functionalization via aminyl radical intermediates. For example, N-sulfonylmethacrylamides undergo aryl migration with >90% yield under optimized Cu(I) catalysis. Adapt this protocol using naphthyl-specific ligands to enhance regioselectivity .

Methodological Notes

- Synthesis Optimization : Monitor reaction kinetics via gel permeation chromatography (GPC) to control molecular weight distribution .

- Toxicity Screening : While direct data on N-(1-Naphthyl)-N-phenylmethacrylamide is limited, extrapolate from naphthalene toxicology studies (e.g., hepatic/renal effects in lab mammals) using structure-activity relationship (SAR) models .

- Data Reproducibility : Archive raw spectroscopic data (e.g., NMR chemical shifts, UV peak wavelengths) in open-access repositories to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.